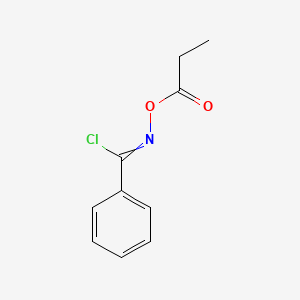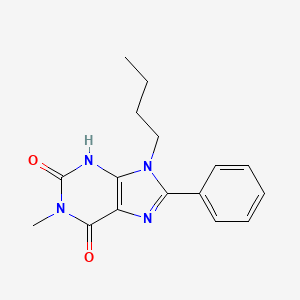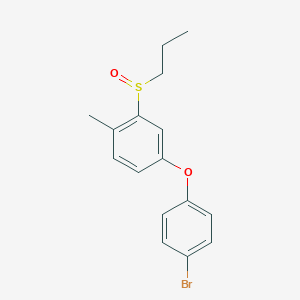![molecular formula C16H13NO2 B14600556 4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid CAS No. 60027-83-0](/img/structure/B14600556.png)
4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a phenylprop-2-en-1-ylidene group attached to an amino benzoic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid typically involves the condensation reaction between 4-aminobenzoic acid and cinnamaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:
4-aminobenzoic acid+cinnamaldehyde→4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pH, and the use of catalysts. Continuous flow synthesis methods can also be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Quinones
Reduction: Corresponding amine and aldehyde
Substitution: Nitro or halogenated derivatives
科学的研究の応用
4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid.
Cinnamaldehyde: Another precursor used in the synthesis.
Schiff bases: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
特性
CAS番号 |
60027-83-0 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
4-(cinnamylideneamino)benzoic acid |
InChI |
InChI=1S/C16H13NO2/c18-16(19)14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-12H,(H,18,19) |
InChIキー |
XSYJKWUPYAXGCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)

![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)
![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)

![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)
![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)




![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)


